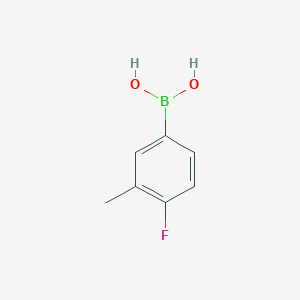

4-Fluoro-3-methylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIJCHSRVPSOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379109 | |

| Record name | 4-Fluoro-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139911-27-6 | |

| Record name | 4-Fluoro-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methylphenylboronic Acid

CAS Number: 139911-27-6

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and discusses its relevance in the development of targeted therapeutics.

Core Data and Properties

This compound is a key building block in medicinal chemistry and materials science.[1] Its fluorine and methyl substitutions on the phenyl ring provide unique electronic properties and steric hindrance, influencing its reactivity and the characteristics of the resulting compounds.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 139911-27-6 | [2] |

| Molecular Formula | C₇H₈BFO₂ | [2] |

| Molecular Weight | 153.95 g/mol | [2] |

| Melting Point | 217 °C (lit.) | Chem-Impex |

| Appearance | White to slightly yellow crystalline powder | Chem-Impex |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Data available, refer to spectral databases. |

| IR | Data available, refer to spectral databases. |

Synthesis and Reactions

This compound is primarily synthesized through the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate. Its main application lies in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patented procedures for analogous compounds.[3][4]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-4-fluoro-3-methylbenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M aqueous HCl. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling using this compound.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of 4-Fluoro-3-methylphenylboronic acid (CAS No. 139911-27-6). This versatile organoboron compound is a key building block in synthetic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its fluorinated structure often imparts unique electronic properties beneficial for pharmaceutical and materials science development.[1] This document summarizes its known physical characteristics, provides detailed experimental protocols for their determination, and includes relevant safety information.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

| Property | Value |

| CAS Number | 139911-27-6[2][3] |

| Molecular Formula | C₇H₈BFO₂[2] |

| Molecular Weight | 153.95 g/mol [2][4] |

| Appearance | White to off-white or slightly yellow crystalline powder[1] |

| Melting Point | 217 °C (literature value)[1] |

| Purity | 95-105% (by Titration)[1], ≥97.5% (by HPLC) |

Spectral Data Summary

Spectroscopic data is critical for confirming the identity and purity of the compound. The following table summarizes key spectral information.

| Spectroscopy | Data Availability |

| ¹H NMR | Spectra available[5] |

| ¹³C NMR | Spectra available[5] |

| FTIR | Spectra available[5] |

| Mass Spectrometry | Data available[5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties and for acquiring the spectral data cited in this guide.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[6] A sharp melting range typically indicates a high-purity substance, whereas a broad melting range suggests the presence of impurities.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed on a watch glass. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of the sample is packed into the sealed end of the tube.[7][8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus or similar device, alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (217 °C). The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[7] For a pure sample, this range should be narrow.

Purity Determination by Acid-Base Titration

The purity of boronic acids can be determined by titration with a strong base. Boronic acids are weak acids, so the addition of a polyol like mannitol or glycerol is often required to form a stronger acidic complex, which provides a sharper and more easily detectable titration endpoint.[9][10][11]

Methodology: Titration with Sodium Hydroxide

-

Standardization: A standardized solution of ~0.1 M sodium hydroxide (NaOH) is prepared and its exact concentration is determined by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Sample Preparation: An accurately weighed sample of this compound (e.g., ~200 mg) is dissolved in a suitable solvent mixture, such as 50 mL of deionized water and 100 mL of glycerol.[11] The glycerol should be previously neutralized to a phenolphthalein endpoint.[11]

-

Titration: A few drops of phenolphthalein indicator are added to the dissolved sample. The solution is then titrated with the standardized NaOH solution from a burette until the first permanent faint pink color persists, indicating the equivalence point.[11]

-

Calculation: The purity of the this compound is calculated based on the volume of NaOH titrant used, its concentration, the stoichiometry of the reaction (1:1), and the initial mass of the sample.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12][13]

Methodology: Attenuated Total Reflectance (ATR)

-

Background Spectrum: A background spectrum is collected from the clean, empty ATR crystal. This is necessary to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[14]

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage.[14]

-

Data Acquisition: A pressure clamp is applied to ensure firm contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[14][15] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups, such as O-H stretches (from the boronic acid), C-F stretches, aromatic C=C stretches, and B-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule. ¹H NMR identifies the hydrogen environments, while ¹³C NMR identifies the carbon environments.

Methodology: ¹H and ¹³C NMR in Solution

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to the solvent signal or TMS. The spectra are then integrated (for ¹H NMR) and analyzed to confirm the molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical and spectral characterization of a new batch of this compound.

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is classified as an irritant. Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][16] Some sources also indicate potential harm if swallowed (H302).[4]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. geno-chem.com [geno-chem.com]

- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. zzylchem.com [zzylchem.com]

- 10. cdn.hach.com [cdn.hach.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. allsubjectjournal.com [allsubjectjournal.com]

- 16. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-3-methylphenylboronic acid molecular weight

An In-Depth Technical Guide to 4-Fluoro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

Core Properties and Specifications

This compound is an organoboron compound valued for its utility in forming carbon-carbon bonds.[1] The presence of a fluorine atom enhances the compound's electronic properties, which can improve reactivity, selectivity, and the metabolic stability of resulting molecules, making it a valuable reagent in pharmaceutical development.[1][2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 153.95 g/mol | [1][3][4][5] |

| Molecular Formula | C₇H₈BFO₂ | [1][3][4][5] |

| CAS Number | 139911-27-6 | [1][3][5][6] |

| Melting Point | 217 °C (Lit.) | [1] |

| Appearance | White to slightly yellow crystalline powder | [1][6] |

| IUPAC Name | (4-fluoro-3-methylphenyl)boronic acid | [4] |

| Synonyms | 4-Fluoro-3-methylbenzeneboronic acid, 4-Fluoro-m-tolylboronic acid | [1][3][6] |

| InChI Key | JCIJCHSRVPSOML-UHFFFAOYSA-N | [4][5] |

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a powerful and widely used method for constructing biaryl and substituted aromatic structures, which are common motifs in biologically active compounds.[2][7]

Key applications include:

-

Pharmaceutical Synthesis: Serves as a critical intermediate in the synthesis of complex molecules for drug candidates in areas such as oncology and targeted therapies.[1][2][8]

-

Agrochemical Development: Used in the creation of new crop protection agents.[1]

-

Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.[1]

The general workflow for a Suzuki-Miyaura coupling reaction is a foundational process in laboratories focused on synthetic chemistry.

Catalytic Cycle and Mechanism

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[10][11]

-

Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic 'ate' complex, [R-B(OH)3]⁻.[9][10]

-

Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl bromide.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Deionized Water

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Add this catalyst mixture to the main reaction flask.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add toluene and water in a 4:1 ratio via syringe. The solution should be sufficiently concentrated (e.g., 0.1 M with respect to the aryl bromide).

-

Reaction: Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically 80-100 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure biaryl product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 139911-27-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Fluoro-3-methylphenylboronic acid

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the structural elucidation of 4-Fluoro-3-methylphenylboronic acid. This commercially significant compound, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demands precise structural verification for its effective application in the creation of novel pharmaceuticals and advanced materials.[1] This guide outlines the essential analytical techniques and experimental protocols required for its comprehensive characterization.

Compound Identity and Physicochemical Properties

This compound is an organoboron compound with the chemical formula C₇H₈BFO₂.[2][3] Its structure features a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid functional group. These substitutions influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical transformations.[1]

A summary of its key quantitative data is presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₂ | PubChem[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 153.95 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |

| CAS Number | 139911-27-6 | PubChem[2], Santa Cruz Biotechnology[3] |

| Appearance | White to off-white crystalline powder | Thermo Scientific[4] |

| Melting Point | 217 °C | Chem-Impex[1] |

| Purity | Typically ≥98% | Thermo Scientific[4] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Structure Elucidation

A multi-technique approach is essential for the unambiguous structure determination of this compound. The following sections detail the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Thoroughly mix the sample by vortexing to ensure homogeneity.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

A singlet for the methyl protons (CH₃).

-

A multiplet system for the aromatic protons, showing characteristic coupling patterns due to the fluorine and adjacent protons.

-

A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which is exchangeable with D₂O.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

A signal for the methyl carbon.

-

Multiple signals in the aromatic region, with carbon-fluorine coupling observable for the carbon directly attached to the fluorine and its neighbors. The carbon attached to the boron will also exhibit a characteristic chemical shift.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Electrospray Ionization-Mass Spectrometry (ESI-MS):

-

Instrument: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.

-

Mode: Negative ion mode is often effective for boronic acids.

-

Parameters:

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

-

Expected Results: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the calculated exact mass of C₇H₇BFO₂⁻. High-resolution mass spectrometry will confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

1. Sample Preparation:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Expected Absorption Bands (cm⁻¹):

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

C=C stretching vibrations in the aromatic ring around 1600 cm⁻¹.

-

A strong B-O stretching vibration around 1350 cm⁻¹.

-

A C-F stretching vibration in the region of 1100-1250 cm⁻¹.

-

Logical Workflow and Data Integration

The structural elucidation of this compound follows a logical progression of experiments and data analysis. The relationship between these steps is visualized in the following diagrams.

Caption: Workflow for the structure elucidation of this compound.

The following diagram illustrates the key structural features confirmed by each analytical technique.

Caption: Correlation of analytical data to the structure of the target compound.

By adhering to these detailed protocols and integrating the data from each technique, researchers can confidently verify the structure and purity of this compound, ensuring the quality and reliability of this crucial reagent in their research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 4-Fluoro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenylboronic acid is a versatile synthetic intermediate widely employed in pharmaceutical and agrochemical research.[1] Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules.[1] Understanding the solubility of this compound is critical for its effective use in various applications, from reaction condition optimization to formulation development in drug discovery. This guide summarizes available solubility data for analogous compounds, details relevant experimental protocols, and provides a generalized synthetic workflow.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 139911-27-6 | [2][3][4] |

| Molecular Formula | C₇H₈BFO₂ | [2][3] |

| Molecular Weight | 153.95 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 232-237 °C |

Solubility Data of Structurally Related Phenylboronic Acids

The solubility of boronic acids can be influenced by factors such as the nature of the solvent, temperature, and the presence of substituents on the phenyl ring.[5] Generally, boronic acids exhibit low solubility in water and nonpolar organic solvents, with higher solubility observed in polar organic solvents.[6][7]

Table 1: Solubility of Phenylboronic Acid Compounds in Water [8]

| Compound | Solubility at 20.0°C ( g/100 g H₂O) | Solubility at 50.0°C ( g/100 g H₂O) |

| Phenylboronic acid | ~2.0 | - |

| 3-Isobutoxyphenylboronic acid | - | - |

| 3-Carboxyphenylboronic acid | - | - |

| 2-(Trifluoromethyl)phenylboronic acid | - | - |

| 4-(Trifluoromethyl)phenylboronic acid | - | - |

Note: Specific values for all compounds at both temperatures were not provided in the source.

Table 2: Qualitative Solubility of Phenylboronic Acid in Organic Solvents [6][9]

| Solvent | Solubility |

| Ether | High |

| Ketones | High |

| Chloroform | Moderate |

| Hydrocarbons | Very Low |

The introduction of a fluorine atom and a methyl group, as in this compound, will alter the polarity and crystal lattice energy of the molecule compared to unsubstituted phenylboronic acid, thus influencing its solubility profile. It is anticipated that its solubility in polar organic solvents would be significant.

Experimental Protocols for Solubility Determination

The determination of boronic acid solubility can be challenging due to their tendency to dehydrate and form cyclic anhydrides (boroxines).[5] Several methods can be employed to obtain reliable solubility data.

4.1. Dynamic (Synthetic) Method for Organic Solvents [5][9][10]

This method is used to determine the temperature at which a solid solute dissolves completely in a solvent at a known concentration.

-

Apparatus: Jacketed glass vessel, magnetic stirrer, circulating thermostat bath, calibrated thermometer or temperature probe, and a luminance probe or laser for turbidity measurement.[11]

-

Procedure:

-

A precise amount of the boronic acid and the selected solvent are weighed into the jacketed glass vessel.

-

The mixture is heated slowly and at a constant rate while being stirred vigorously.

-

The turbidity of the mixture is monitored continuously.

-

The temperature at which the solution becomes clear (the last solid particles dissolve) is recorded as the solubility temperature for that specific composition.

-

This process is repeated with different compositions to construct a solubility curve.[11]

-

4.2. Thermodynamic Equilibrium Solubility Method [12][13][14]

This method determines the concentration of a compound in a saturated solution at equilibrium.

-

Apparatus: HPLC with UV detection, shaker or rotator, centrifuge, and appropriate buffer solutions or solvents.[13]

-

Procedure:

-

An excess amount of the solid boronic acid is added to a known volume of the solvent or buffer.

-

The mixture is agitated (e.g., shaken or rotated) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the solid from the saturated solution.

-

The concentration of the boronic acid in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

Visualization of Synthetic and Experimental Workflows

5.1. Generalized Synthesis of a Substituted Phenylboronic Acid

The synthesis of arylboronic acids often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

5.2. Experimental Workflow for Dynamic Solubility Determination

The following diagram illustrates the steps involved in the dynamic method for determining solubility.

Conclusion

While specific solubility data for this compound remains to be published, the information available for analogous compounds provides a valuable starting point for researchers. The experimental protocols outlined in this guide offer robust methods for determining the solubility of this and other boronic acids in various solvents. Such data is essential for optimizing synthetic procedures and for the rational design of formulation strategies in drug development. It is recommended that researchers perform their own solubility studies under their specific experimental conditions to obtain accurate and reliable data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. geno-chem.com [geno-chem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. evotec.com [evotec.com]

- 14. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Profile of 4-Fluoro-3-methylphenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 4-Fluoro-3-methylphenylboronic acid (CAS No. 139911-27-6), a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

IUPAC Name: (4-Fluoro-3-methylphenyl)boronic acid[2]

-

Molecular Formula: C₇H₈BFO₂[2]

-

Appearance: White to slightly yellow crystalline powder[1]

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the proton and carbon environments to characteristic vibrational modes and mass-to-charge ratio. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule. Due to the nature of boronic acids, which can exist in equilibrium with their cyclic anhydride trimers (boroxines), NMR spectra can sometimes be complex.[4] Using solvents like methanol-d₄ can help break up these oligomers, providing a clearer spectrum of the monomeric acid.[4]

Table 1: NMR Spectral Data for this compound

| Nucleus | Technique | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) | Assignment |

| ¹H | 500 MHz | ~7.6 - 7.7 | Multiplet | 2 Aromatic Protons (H-2, H-6) |

| ~7.1 | Triplet | 1 Aromatic Proton (H-5) | ||

| ~2.3 | Singlet | Methyl Protons (-CH₃) | ||

| ¹³C | 125 MHz | ~164 (d) | d, ¹JCF ≈ 250 Hz | C-F |

| ~136 (d) | d, ³JCF ≈ 8 Hz | C-H (ortho to Boron) | ||

| ~132 (d) | d, ⁴JCF ≈ 3 Hz | C-H (meta to Boron) | ||

| ~127 (d) | d, ²JCF ≈ 19 Hz | C-CH₃ | ||

| ~116 (d) | d, ²JCF ≈ 21 Hz | C-H (ortho to Fluorine) | ||

| ~15 | Singlet | -CH₃ | ||

| ¹¹B | 128 MHz | ~30 | Broad Singlet | B(OH)₂ |

| ¹⁹F | 470 MHz | ~ -115 | Multiplet | Ar-F |

Note: Specific chemical shifts for ¹H and ¹³C NMR are predicted based on spectral data of similar compounds and general principles, as publicly available high-resolution spectra with full assignments are limited. The ¹¹B NMR shift is typical for tricoordinate arylboronic acids.[5] The ¹⁹F NMR shift is in the expected range for monofluorobenzene derivatives.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Methyl C-H Stretch |

| ~1610, ~1500 | Strong | Aromatic C=C Ring Stretch |

| ~1350 | Strong | B-O Stretch |

| ~1250 | Strong | C-F Stretch |

| ~1090 | Medium | B-C Stretch |

| ~850 | Strong | C-H Out-of-plane Bend |

Note: Wavenumbers are approximate and based on characteristic absorption regions for the specified functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for boronic acids, often showing the molecular ion or a pseudomolecular ion with minimal fragmentation.[8]

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Ion Species | Notes |

| 154.06 | [M]⁺ or [M+H]⁺ | The expected monoisotopic mass is 154.0601 Da.[2] The presence of the molecular ion confirms the molecular weight. |

| 136 | [M - H₂O]⁺ | Loss of a water molecule is a common fragmentation pathway for boronic acids. |

| Isotopic Peaks | [¹⁰B]M, [¹¹B]M | The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic isotopic pattern for boron-containing fragments, which can aid in identification.[9] |

Note: The fragmentation pattern is predictive. Actual fragments may vary based on the specific ionization technique and energy used.

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.[10] To mitigate issues with oligomerization and obtain a clear spectrum of the monomer, methanol-d₄ is often preferred.[4] Ensure the sample is fully dissolved and filter through a pipette with a glass wool plug to remove any particulate matter.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or 125 MHz spectrometer. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) are required.[10] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

¹¹B NMR Acquisition: Use a spectrometer with a boron-capable probe (e.g., 128 MHz). It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[11] A typical experiment may involve approximately 4 mg of the sample in 0.65 mL of solvent.[12]

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency appropriate for fluorine (e.g., 470 MHz on a 500 MHz instrument).[13] No special sample preparation beyond the standard procedure is typically required.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[14]

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[15]

-

Data Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The depth of penetration of the IR beam is typically 0.5–5 μm.[14][16]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of water.

-

Ionization: Introduce the sample solution into the ESI source. A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[17] The analysis can be run in either positive or negative ion mode; negative mode is often effective for boronic acids.

-

Desolvation: The charged droplets evaporate with the aid of a drying gas (e.g., nitrogen), leading to the formation of gas-phase ions of the analyte.[17]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge (m/z) ratio. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[18]

Structural Confirmation Workflow

The synergy between different spectroscopic methods is crucial for the unambiguous identification and structural confirmation of a molecule. The following diagram illustrates the logical workflow, where each technique provides complementary information that, when combined, validates the structure of this compound.

Caption: Workflow for structural confirmation of the target molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. reddit.com [reddit.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. colorado.edu [colorado.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. rsc.org [rsc.org]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. mt.com [mt.com]

- 16. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 4-Fluoro-3-methylphenylboronic acid (CAS No. 139911-27-6), a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

This compound is an organoboron compound utilized for its unique properties in creating carbon-carbon bonds in synthetic chemistry.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (4-fluoro-3-methylphenyl)boronic acid | [2] |

| Synonyms | 4-Fluoro-3-methylbenzeneboronic acid, 3-Methyl-4-fluorophenylboronic acid | [1][3] |

| CAS Number | 139911-27-6 | [1][2][3] |

| Molecular Formula | C₇H₈BFO₂ | [1][2][3] |

| Molecular Weight | 153.95 g/mol | [1][2][3] |

| Appearance | White to off-white or slightly yellow crystalline powder | [1][4] |

| Melting Point | 217-237 °C (Lit.) | [1][5] |

| Storage Conditions | Store at room temperature in a cool, well-ventilated area. |[1][6] |

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][7][8] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[2][7][8] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[2][7][9] |

| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed (20% of notifications)[2] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6][8][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10]

Section 3: First-Aid Measures

Prompt and appropriate first-aid is essential in case of exposure. Always show the safety data sheet to the doctor in attendance.[7]

Table 3: First-Aid Experimental Protocols

| Exposure Route | Protocol |

|---|---|

| Inhalation | 1. Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][11] 2. If breathing is difficult, give oxygen.[11] 3. If not breathing, give artificial respiration.[11] 4. Call a POISON CENTER or doctor/physician if you feel unwell.[11] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[12] 2. Wash off with soap and plenty of water.[6][7][11] 3. If skin irritation occurs, get medical advice/attention.[8][11] |

| Eye Contact | 1. Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7][11] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][11] 3. If eye irritation persists, get medical advice/attention.[8][11] |

| Ingestion | 1. Rinse mouth with water.[6][7] 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person.[6][7] 4. Call a physician or Poison Control Center.[7][9] |

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[13]

-

Specific Hazards: In a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and gaseous hydrogen fluoride (HF).[11][14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Accidental Release Measures (Spill Protocol):

-

Personal Precautions: Ensure adequate ventilation. Evacuate non-essential personnel. Wear appropriate personal protective equipment (PPE) to prevent contact with skin and eyes and to avoid breathing dust.[11][13]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[12][13]

-

Containment and Cleanup:

Section 5: Handling, Storage, and Personal Protection

Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

Table 4: Exposure Controls and Personal Protective Equipment (PPE) | Control Type | Specification | Reference | | :--- | :--- | :--- | | Engineering Controls | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[6][11] | | Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7][11] | | Skin Protection | Wear impervious protective clothing, such as a lab coat. Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7][11] | | Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved dust respirator (e.g., N95).[8][12][13] | | Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove contaminated clothing and wash it before reuse.[6][8][12] |

Section 6: Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, well-ventilated).[11]

-

Conditions to Avoid: Avoid heat, flames, ignition sources, and the formation of dust.[11][13]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[11][14]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[11][14]

Section 7: Toxicological and Disposal Information

Toxicological Information:

-

To the best of our knowledge, the toxicological properties have not been fully investigated.[11]

-

The primary known health effects are irritation to the skin, eyes, and respiratory system upon exposure.[2][10]

Disposal Considerations:

-

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[12][13]

-

Do not empty into drains.[11]

-

It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

-

Handle uncleaned containers as you would the product itself.[12][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Fluoro-4-methylphenylboronic acid 168267-99-0 [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Page loading... [guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

commercial availability of 4-Fluoro-3-methylphenylboronic acid

An In-Depth Technical Guide to 4-Fluoro-3-methylphenylboronic Acid: Properties, Availability, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 139911-27-6), a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, commercial availability, and its principal application in Suzuki-Miyaura cross-coupling reactions. Included are a representative experimental protocol and detailed diagrams of the reaction mechanism to facilitate its practical application in the laboratory.

Introduction

This compound is an organoboron compound that has become an invaluable building block in medicinal and materials chemistry.[1] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that chemists can leverage to synthesize complex molecular architectures. The fluorine substitution can enhance the biological activity and metabolic stability of target molecules, making this reagent particularly useful in the development of novel pharmaceuticals and agrochemicals.[1]

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1][2] This guide serves to consolidate the technical information required for its effective use.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.[1][3][4]

| Property | Value |

| CAS Number | 139911-27-6[1][3] |

| Molecular Formula | C₇H₈BFO₂[1][3][4] |

| Molecular Weight | 153.95 g/mol [1][3][4] |

| Appearance | White to slightly yellow crystalline powder[1] |

| Melting Point | ~217 °C[1] |

| Synonyms | 4-Fluoro-3-methylbenzeneboronic acid, 4-Fluoro-m-tolylboronic acid[1][3] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide, typically at research-grade purities. The table below lists several vendors, though it is not exhaustive. Purity levels and available quantities may vary.

| Supplier | Purity | Notes |

| Chem-Impex | 95 - 105% (by titration) | Sold for research applications.[1] |

| Santa Cruz Biotechnology | For Research Use Only | Alternate names listed as 3-Methyl-4-fluorophenylboronic acid.[3] |

| Tokyo Chemical Industry (TCI) | >97.0% | Often contains varying amounts of the corresponding anhydride. |

| Thermo Scientific | 98% | Available through distributors like Fisher Scientific.[5] |

| J & K SCIENTIFIC LTD. | 97% | Available in quantities from 1g to 25g.[6] |

| Capot Chemical Co., Ltd. | 98% | Offers various package sizes from 1g to 25g.[6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron compound and an organohalide.[2] this compound serves as the organoboron partner, coupling with various aryl or vinyl halides (or triflates) to produce substituted biaryl compounds.

The general workflow for this reaction is visualized below.

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[7][8]

This catalytic cycle is illustrated in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Fluoro-3-methylphenylboronic acid, a key building block in medicinal chemistry and materials science. This document details the prevalent lithiation-borylation pathway, offering a step-by-step experimental protocol adapted from established procedures for structurally analogous compounds. A viable alternative, the Grignard reaction, is also discussed. The guide includes quantitative data, detailed methodologies, and a visual representation of the synthetic workflow to support researchers in the successful preparation of this versatile reagent.

Introduction

This compound is an important organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its structural motifs are present in a variety of biologically active molecules and advanced materials, making its efficient synthesis a topic of significant interest for chemists in the pharmaceutical and materials science sectors. This guide focuses on providing practical, in-depth information on its synthesis.

Primary Synthesis Route: Lithiation-Borylation of 1-Bromo-4-fluoro-3-methylbenzene

The most common and effective method for the synthesis of this compound is the lithiation-borylation of an appropriate haloaromatic precursor. This method involves the halogen-metal exchange of 1-bromo-4-fluoro-3-methylbenzene with an organolithium reagent at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent acidic workup affords the desired boronic acid. A detailed protocol, adapted from the synthesis of a structurally similar compound, 3,5-difluoro-4-methylphenylboronic acid, is provided below[1].

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-4-fluoro-3-methylbenzene | 189.03 | 10.0 g | 0.053 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 23.3 mL | 0.058 |

| Triisopropyl borate | 188.08 | 12.0 mL | 0.056 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| n-Hexane | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.

-

Initial Charge: 1-Bromo-4-fluoro-3-methylbenzene (10.0 g, 0.053 mol) and anhydrous tetrahydrofuran (150 mL) are added to the flask.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 23.3 mL, 0.058 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.

-

Borylation: Triisopropyl borate (12.0 mL, 0.056 mol) is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is between 1 and 2.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is triturated with n-hexane to afford this compound as a white to off-white solid.

Quantitative Data (Adapted from a similar synthesis[1])

| Parameter | Value |

| Expected Yield | 70-78% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Alternative Synthesis Route: Grignard Reaction

An alternative approach for the synthesis of this compound involves the formation of a Grignard reagent from 1-bromo-4-fluoro-3-methylbenzene, followed by its reaction with a trialkyl borate. This method is also widely used for the preparation of arylboronic acids.

General Experimental Workflow

-

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous diethyl ether or THF, followed by the slow addition of 1-bromo-4-fluoro-3-methylbenzene to initiate the formation of the Grignard reagent, 4-fluoro-3-methylphenylmagnesium bromide.

-

Borylation: The prepared Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an acidic solution to yield the final product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the primary synthesis route of this compound via lithiation-borylation.

Caption: Lithiation-Borylation Synthesis Workflow.

Conclusion

This guide provides a detailed framework for the synthesis of this compound, with a primary focus on the robust and high-yielding lithiation-borylation pathway. The provided experimental protocol, adapted from a closely related synthesis, offers a reliable starting point for laboratory preparation. The alternative Grignard route is also a viable option for researchers to consider. The successful synthesis of this key building block will undoubtedly facilitate further advancements in the development of novel pharmaceuticals and functional materials.

References

The Versatility of 4-Fluoro-3-methylphenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluoro-3-methylphenylboronic acid is a versatile organoboron compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart favorable electronic properties and steric hindrance that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of bioactive molecules, detailed experimental protocols, and its relevance in targeting key signaling pathways.

Core Applications in Drug Discovery and Development

This compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures from simple precursors. The 4-fluoro-3-methylphenyl moiety introduced through this method can serve as a key pharmacophore in a variety of therapeutic agents.

Anti-inflammatory and Analgesic Agents

One notable application of this compound is in the synthesis of novel dihydropyrimidin-2-ol derivatives with potent anti-inflammatory and analgesic properties.[1] A study detailing the synthesis of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives highlighted their potential as effective therapeutic agents. The biological evaluation of these compounds revealed that the nature of the substituent on the aryl ring plays a significant role in their activity, with a chlorophenyl substitution demonstrating particularly strong anti-inflammatory and analgesic effects.[1]

Multi-Kinase Inhibitors for Oncology

The 4-fluoro-3-methylphenyl motif is also a key structural component in the development of multi-kinase inhibitors for the treatment of cancer. A prominent example is Foretinib (GSK1363089) , an investigational drug that targets multiple receptor tyrosine kinases, including MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor).[2] These kinases are crucial regulators of tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. By inhibiting these pathways, Foretinib can disrupt the complex signaling networks that drive cancer progression.[2] The synthesis of Foretinib and its analogs can incorporate the 4-fluoro-3-methylphenyl group, highlighting the importance of this moiety in achieving potent and selective kinase inhibition.

Data Presentation

While the full quantitative data from the primary research on the anti-inflammatory and analgesic dihydropyrimidin-2-ol derivatives is not publicly available, the following table summarizes the types of biological activities that were evaluated.

| Compound Class | Biological Activity | Key Findings |

| 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives | Anti-inflammatory, Analgesic | Derivatives showed significant activity, with the 6-(4-chlorophenyl) analog being the most potent.[1] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling reaction using this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Degas the solvent by bubbling with an inert gas for 15-30 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove the base and inorganic byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Procedure:

-

Male Wistar rats (150-200g) are divided into control and treatment groups.

-

The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally. The control group receives the vehicle alone. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Tail-Flick Test

This method is used to assess the central analgesic activity of compounds.

Procedure:

-

Mice or rats are gently restrained, and the tail is placed over a radiant heat source.

-

The time taken for the animal to "flick" its tail away from the heat is recorded as the reaction time. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

The baseline reaction time is measured before administration of the test compound.

-

The test compound, vehicle, or a standard analgesic (e.g., morphine) is administered.

-

The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

The 4-fluoro-3-methylphenyl moiety can be found in inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.

VEGFR and MET Signaling in Cancer

Foretinib, a multi-kinase inhibitor, demonstrates the relevance of targeting the VEGFR and MET signaling pathways. The diagram below illustrates the general mechanism of action for such inhibitors.

Caption: Inhibition of MET and VEGFR signaling by Foretinib.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and initial biological screening of novel compounds using this compound.

Caption: Workflow for synthesis and screening of bioactive compounds.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the synthesis of a diverse range of bioactive molecules, including potent anti-inflammatory, analgesic, and anti-cancer agents. The unique electronic and steric properties of the 4-fluoro-3-methylphenyl moiety contribute to the enhanced pharmacological profiles of these compounds. Further exploration of this building block in the design and synthesis of novel therapeutic agents holds significant promise for the future of drug discovery.

References

The Strategic Role of Fluorine Substitution in Phenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the phenylboronic acid scaffold has emerged as a powerful strategy in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution, focusing on its influence on acidity (pKa), reactivity in cross-coupling reactions, and its application in the design of enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge to leverage fluorinated phenylboronic acids in their discovery and development programs.

Introduction: The Fluorine Advantage in Phenylboronic Acid Chemistry

Phenylboronic acids are versatile building blocks in organic synthesis, renowned for their utility in the Suzuki-Miyaura cross-coupling reaction and their ability to reversibly bind to diols, a property exploited in sensor technology and drug delivery.[1][2] The strategic incorporation of fluorine atoms into the phenyl ring significantly modulates the electronic properties of these molecules, leading to profound effects on their chemical and biological behavior.[3][4]

Fluorine's high electronegativity and relatively small size allow it to act as a potent electron-withdrawing group through inductive effects, while its lone pairs can participate in resonance donation.[5] This dual nature allows for fine-tuning of the Lewis acidity of the boronic acid moiety, a critical parameter for its interaction with biological targets and its reactivity in catalytic cycles.[6][7] In drug discovery, fluorination is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[3][4][8] This guide delves into the core principles and practical applications of fluorine substitution in phenylboronic acids.

Impact of Fluorine Substitution on Acidity (pKa)

The acidity of the boronic acid, quantified by its pKa value, is a crucial determinant of its utility, particularly in biological applications where interactions are pH-dependent.[9][10] The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the phenylboronic acid.[6][11] This effect is dependent on the number and position of the fluorine substituents.[6]

The pKa of unsubstituted phenylboronic acid is approximately 8.86.[6] Fluorine substitution can lower this value significantly, with the magnitude of the effect being ortho > meta > para for monosubstituted derivatives.[6] In the ortho position, in addition to the inductive effect, an intramolecular hydrogen bond between the boronic acid hydroxyl group and the fluorine atom can further stabilize the conjugate base, thereby increasing acidity.[6] The resonance effect of a para-fluoro substituent can partially counteract the inductive effect, leading to a smaller change in pKa compared to the meta- and ortho-isomers.[6]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | pKa | Reference(s) |

| Phenylboronic Acid | 8.86 | [6] |

| 2-Fluorophenylboronic acid | 8.77 | [6] |

| 3-Fluorophenylboronic acid | 8.35 | [12] |

| 4-Fluorophenylboronic acid | 8.77 | [6][11] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [6] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 | [9] |

| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [9][13] |

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids typically involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Caption: General workflow for the synthesis of fluorinated phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid[9][13]

This protocol describes the synthesis from 4-bromo-2-fluoroaniline.

Materials:

-

4-bromo-2-fluoroaniline

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi)

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na2SO4)

-

Pentane

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

Step 1: Protection of the Amine Group

-

Dissolve 4-bromo-2-fluoroaniline in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected acetamido derivative.

Step 2: Boronic Acid Formation

-

Dissolve the protected 4-bromo-2-fluoroacetanilide in anhydrous THF in a flame-dried, nitrogen-purged three-necked flask.

-